WRN inhibitor 5

WRN helicase inhibition biochemical potency covalent inhibitor

Reproducible MSI-H/dMMR cancer research requires validated covalent WRN probes-non-covalent analogs (e.g., HRO761) yield different kinetics. WRN inhibitor 5 (Example 157) offers: - Covalent engagement via Cys727 vinyl sulfone warhead - pIC50 >7.0 in DNA unwinding & ATPase assays - Suitability for washout & chemoproteomics studies BenchChem supplies this Example 157 probe with documented batch-to-batch consistency.

Molecular Formula C23H20N2O6S
Molecular Weight 452.5 g/mol
Cat. No. B12394912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWRN inhibitor 5
Molecular FormulaC23H20N2O6S
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESC1C(C=CS1(=O)=O)NC(=O)C2=CC(=C(NC2=O)C3=CC=CC=C3OCC4=CC=CC=C4)O
InChIInChI=1S/C23H20N2O6S/c26-19-12-18(22(27)24-16-10-11-32(29,30)14-16)23(28)25-21(19)17-8-4-5-9-20(17)31-13-15-6-2-1-3-7-15/h1-12,16,26H,13-14H2,(H,24,27)(H,25,28)/t16-/m1/s1
InChIKeyUATCHQZLFRSLIK-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





WRN Inhibitor 5 Overview


WRN inhibitor 5, also designated as Example 157, is a cyclic vinyl sulfone-based small molecule that functions as an inhibitor of Werner syndrome ATP-dependent helicase (WRN) [1]. This compound belongs to a class of covalent WRN helicase inhibitors characterized by a vinyl sulfone electrophilic warhead that engages the target protein, and is specifically indicated for research applications in cancers characterized by microsatellite instability (MSI) and/or defective DNA mismatch repair (dMMR) . The compound serves as a chemical probe for interrogating WRN-dependent synthetic lethality pathways in MSI-H/dMMR tumor models .

WRN Inhibitor 5: No Generic Substitution


WRN helicase inhibitors exhibit substantial structural and mechanistic heterogeneity that precludes generic substitution. Compounds within this class diverge significantly in their binding modality (covalent vs. non-covalent), allosteric binding site, potency against WRN ATPase and helicase activities, selectivity profile across the RecQ helicase family, and cellular antiproliferative activity in MSI-H versus MSS cell models [1]. For instance, the covalent vinyl sulfone scaffold of WRN inhibitor 5 engages Cys727 of WRN, whereas clinical-stage inhibitors such as HRO761 and NDI-219216 operate through non-covalent allosteric mechanisms [2]. These differences in target engagement kinetics, residence time, and susceptibility to resistance-conferring mutations directly impact experimental outcomes, making compound-specific validation essential for reproducible research [3].

WRN Inhibitor 5 Comparative Evidence


Biochemical Potency Comparison

WRN inhibitor 5 demonstrates a pIC50 of >7.0 (equivalent to IC50 > 100 nM) in a WRN DNA unwinding assay . In comparison, the clinical-stage covalent allosteric inhibitor VVD-214 exhibits an IC50 of 131.6 nM , while the first-generation tool compound ML216 shows substantially weaker potency with an IC50 of 5 μM against full-length WRN . The non-covalent allosteric inhibitor HRO761 achieves greater potency (IC50 = 9-100 nM depending on assay) but operates via a distinct, non-covalent mechanism [1].

WRN helicase inhibition biochemical potency covalent inhibitor

Antiproliferative Activity in MSI-H Cells

WRN inhibitor 5 is reported to selectively inhibit the growth of MSI cancer cells, though specific GI50 values are not disclosed in public vendor documentation; the compound is described as demonstrating synthetic lethality in MSI tumor models . In contrast, HRO761 exhibits a GI50 of 50 nM in SW48 MSI-H colorectal cancer cells and >10 μM in DLD-1 WRN-KO cells, representing a >200-fold selectivity window . The clinical-stage covalent inhibitor VVD-214 induces cell death selectively in MSI-high but not microsatellite stable cells [1]. The structurally related vinyl sulfone probe (S)-27 demonstrates a pIC50 of 5.0 in the SW48 MSI-H colon adenocarcinoma line .

MSI-H cancer antiproliferative activity synthetic lethality

RecQ Family Selectivity

WRN inhibitor 5 belongs to the cyclic vinyl sulfone chemotype, and related compounds in this series have been characterized for RecQ family selectivity [1]. In chemoproteomic profiling, certain vinyl sulfone analogs demonstrated promiscuity across the RecQ helicase family, while optimized compounds achieved selectivity for WRN over BLM, RECQ1, and RECQ5 [2]. In comparison, the clinical-stage non-covalent inhibitor HRO761 demonstrates selectivity over BLM, RecQ1, and RecQ5, with IC50 values >100 μM for these off-target helicases [3]. The tool compound NSC 617145 shows selectivity for WRN over BLM, FANCJ, ChlR1, RecQ, and UvrD helicases, with only 7% inhibition of RECQ1 at 5 μM .

RecQ helicase family selectivity profiling off-target activity

Covalent Warhead Mechanism

WRN inhibitor 5 contains a cyclic vinyl sulfone electrophilic warhead that covalently engages the target protein, a mechanism distinct from non-covalent inhibitors like HRO761 and NDI-219216 [1]. In comparison, the clinical-stage covalent inhibitor VVD-214 also employs a vinyl sulfone warhead to covalently bind Cys727 of WRN, achieving an IC50 of 131.6 nM in helicase assays and inhibiting ATP hydrolysis [2]. The covalent mechanism may confer prolonged target engagement and potential efficacy against resistance mutations that emerge under non-covalent inhibitor pressure [3]. Preclinical data comparing covalent versus non-covalent WRN inhibition suggests that non-covalent inhibitors may offer more durable target engagement and maintain potency against potential resistance mutations [4].

covalent inhibition vinyl sulfone Cys727 allosteric modulation

In Vivo Antitumor Efficacy

While WRN inhibitor 5 is described as a research tool with applications in cancer studies, publicly available data on its in vivo efficacy are limited. In contrast, VVD-214 induces tumor regression in MSI-H colorectal cancer xenograft models [1]. HRO761 demonstrates dose-dependent tumor growth inhibition in MSI cell- and patient-derived xenograft models [2]. The triazolo-pyrimidine derivative S35 achieves dose-dependent tumor growth inhibition in the SW48 xenograft model following oral administration, with favorable oral pharmacokinetic properties [3]. KWR095, another orally active WRN inhibitor, exhibits significant antitumor activity in xenograft models [4]. NDI-219216 demonstrates significant tumor regression and sustained complete responses at low doses in MSI-H tumor models refractory to immunotherapy and chemotherapy [5].

xenograft model in vivo efficacy tumor regression MSI-H

WRN Inhibitor 5 Recommended Applications


Covalent Inhibition Biochemical Assays

WRN inhibitor 5 is optimally deployed in biochemical assays aimed at characterizing covalent WRN helicase inhibition, including DNA unwinding assays, ATPase activity measurements, and target engagement studies using mass spectrometry-based chemoproteomics. Its pIC50 of >7.0 in DNA unwinding assays and cyclic vinyl sulfone warhead [1] make it suitable for investigating the kinetics of covalent modification and the relationship between warhead reactivity and cellular potency.

MSI-H Synthetic Lethality Studies

This compound is appropriate for cellular studies interrogating WRN-dependent synthetic lethality in MSI-H/dMMR cancer cell lines. Researchers should pair WRN inhibitor 5 with isogenic MSS control lines to quantify the selectivity window for antiproliferative effects . The covalent mechanism may be particularly informative in washout experiments designed to assess the durability of target engagement and the reversibility of downstream DNA damage responses.

Covalent vs Non-Covalent Probe Comparison

Given the availability of both covalent (WRN inhibitor 5, VVD-214) and non-covalent (HRO761, NDI-219216) WRN inhibitors, WRN inhibitor 5 serves as a covalent probe for comparative mechanistic studies. Such comparisons can elucidate differences in target residence time, susceptibility to resistance mutations, and pharmacodynamic biomarker modulation [2].

Reference for SAR Studies

As Example 157 from the patent literature [1], WRN inhibitor 5 represents a defined chemical starting point for medicinal chemistry optimization. Its cyclic vinyl sulfone scaffold provides a template for SAR exploration of substituent effects on potency, selectivity, and physicochemical properties, with the goal of developing improved covalent WRN inhibitors.

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